An In-Depth Technical Guide to the Physical and Chemical Properties of (-)-α-Copaene
An In-Depth Technical Guide to the Physical and Chemical Properties of (-)-α-Copaene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Copaene is a naturally occurring tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants.[1] This document provides a comprehensive overview of its physical and chemical properties, compiled from various scientific sources. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide includes tabulated quantitative data, generalized experimental protocols for property determination, and a visualization of a typical isolation workflow.
Chemical Identity
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Systematic Name: (1R,2S,6S,7S,8S)-1,3-dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.0²,⁷]dec-3-ene[2]
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Common Names: (-)-alpha-Copaene, α-Copaene[1]
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CAS Number: 3856-25-5[1]
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Molecular Formula: C₁₅H₂₄[3]
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Molecular Weight: 204.35 g/mol [3]
Physical Properties
The physical properties of (-)-α-Copaene are summarized in the table below, providing a consolidated view of its key characteristics.
| Property | Value | Source(s) |
| Appearance | Colorless, clear viscous liquid | [4] |
| Odor | Woody, spicy, honey-like | [5] |
| Melting Point | 74 °C | [6][7] |
| Boiling Point | 248.5 °C at 760 mmHg 124 °C at 15 mmHg | [5][8] |
| Density | 0.910 g/mL at 20 °C | [6][9] |
| Refractive Index (n²⁰/D) | 1.490 | [6][9] |
| Optical Rotation [α]²²/D | -6.3° (c = 1.20 in chloroform) | [6] |
| Solubility | Soluble in alcohol and chloroform (sparingly).[2][5] Insoluble in water.[4] | [2][4][5] |
Chemical and Spectroscopic Properties
(-)-α-Copaene is a chiral molecule, with the naturally occurring enantiomer typically exhibiting a negative optical rotation.[1] Its tricyclic structure contributes to its relative stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The ¹³C NMR spectrum of α-copaene has been used to distinguish it from its isomer, α-ylangene. A published spectrum shows distinct signals corresponding to the 15 carbon atoms in the molecule, which is instrumental in confirming its structure when isolated from natural sources.[10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (-)-α-Copaene results in a characteristic fragmentation pattern that can be used for its identification, particularly in complex mixtures like essential oils.
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Molecular Ion: The mass spectrum shows a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.[5]
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Fragmentation: The fragmentation pattern of sesquiterpenes like α-copaene is complex. The NIST WebBook provides access to the mass spectrum of α-copaene, which can be used as a reference for identification.[5] The fragmentation typically involves the loss of alkyl groups and rearrangements of the tricyclic system.[1]
Experimental Protocols
The following sections describe generalized methodologies for the determination of the key physical and chemical properties of (-)-α-Copaene. These are based on standard laboratory practices for the analysis of terpenes and essential oils.
Determination of Boiling Point
The boiling point of (-)-α-Copaene can be determined by distillation. Given that it is a high-boiling liquid, vacuum distillation is often employed to prevent degradation.
Apparatus:
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Distillation flask
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Condenser
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Receiving flask
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Thermometer
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Heating mantle
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Vacuum source and manometer
Procedure:
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Place a sample of purified (-)-α-Copaene into the distillation flask along with boiling chips.
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Assemble the distillation apparatus, ensuring all joints are properly sealed.
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Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 15 mmHg).
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Begin heating the distillation flask gently with the heating mantle.
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Record the temperature at which the liquid consistently boils and condenses in the condenser. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of liquid samples like (-)-α-Copaene can be accurately measured using a pycnometer or a digital density meter.
Apparatus:
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Pycnometer (specific gravity bottle)
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Analytical balance
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Temperature-controlled water bath
Procedure:
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Clean and dry the pycnometer thoroughly and determine its mass (m₁).
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Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.
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Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).
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Empty and dry the pycnometer, then fill it with the (-)-α-Copaene sample.
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Repeat the thermal equilibration and weighing process to get the mass of the pycnometer filled with the sample (m₃).
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The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.
Apparatus:
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Abbe refractometer or a digital refractometer
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Constant temperature water bath
Procedure:
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Calibrate the refractometer using a standard of known refractive index.
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Ensure the prism of the refractometer is clean and dry.
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Apply a few drops of the (-)-α-Copaene sample to the prism.
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Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (e.g., 20 °C).
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Allow the sample to reach thermal equilibrium.
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Read the refractive index from the instrument's scale or digital display.
Determination of Optical Rotation
Optical rotation is a key property for chiral molecules like (-)-α-Copaene and is measured using a polarimeter.
Apparatus:
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Polarimeter
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Polarimeter cell (sample tube) of a known path length
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Volumetric flask
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Analytical balance
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Sodium lamp (D-line, 589 nm)
Procedure:
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Prepare a solution of known concentration of (-)-α-Copaene in a suitable solvent (e.g., chloroform). Accurately weigh the sample and dissolve it in a volumetric flask.
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Calibrate the polarimeter with the pure solvent (blank reading).
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Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles.
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Place the cell in the polarimeter and measure the observed angle of rotation (α).
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The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
Isolation and Purification Workflow
(-)-α-Copaene is typically isolated from essential oils. A common workflow involves extraction followed by chromatographic separation.
Caption: Workflow for the isolation and purification of (-)-α-Copaene.
Biological Activity
(-)-α-Copaene has been investigated for its biological activities and has shown potential as an antioxidant and antiproliferative agent. It has been reported to increase the total antioxidant capacity in primary rat neurons, N2a neuroblastoma cells, and cultured human lymphocytes.[2] Furthermore, it has been shown to inhibit the proliferation of these cells in a concentration-dependent manner.[2] These properties suggest potential applications in pharmaceutical research, although further studies are needed to elucidate the specific mechanisms of action.
Safety and Handling
(-)-α-Copaene should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It should be stored in a cool, dry place away from heat and direct sunlight.[10] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 3856-25-5 CAS MSDS ((-)-ALPHA-COPAENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. α-Copaene [webbook.nist.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. α-Copaene [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
